molecular formula C10H13N3O B2830482 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1882212-11-4

3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Cat. No. B2830482
CAS RN: 1882212-11-4
M. Wt: 191.234
InChI Key: CEDPPAKFZCUQJE-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .


Synthesis Analysis

Benzodiazepines are synthesized via a cyclocondensation reaction . This involves the reaction of an amino acid with a carbonyl compound to form a cyclic structure. The exact synthesis process can vary depending on the specific benzodiazepine being produced .


Molecular Structure Analysis

Benzodiazepines have a common molecular structure, which includes a benzene ring fused to a seven-membered diazepine ring . This structure is often modified to create different benzodiazepine drugs with varying properties .


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with various nucleophiles . The exact reactions that a specific benzodiazepine can undergo depend on its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary widely depending on their specific molecular structure . In general, they are lipophilic (fat-soluble) and have a high affinity for binding to plasma proteins .

Scientific Research Applications

Regiospecific Synthesis and Structural Studies

Research into diazepine derivatives, including compounds similar to 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one, has led to the regiospecific synthesis of various structurally related compounds. These studies provide insights into the conformational and dynamic properties of these molecules, which are critical for understanding their potential applications in materials science and pharmacology. For instance, the work by Alonso et al. (2020) on the synthesis and structural studies of dihydro-pyrido diazepinones highlights the importance of such compounds in understanding molecular structure and behavior, which can be foundational for designing novel materials or drugs (Alonso et al., 2020).

Novel Synthetic Pathways

The synthesis of novel diazepine derivatives through regioselective thionation and nucleophilic substitutions has been explored as a method to create a library of bis-functionalized pyrido-1,4-diazepines. This approach, detailed by Bouakher et al. (2013), opens new avenues for the development of compounds with potential therapeutic or material science applications, underscoring the versatility and utility of diazepine scaffolds in synthetic chemistry (Bouakher et al., 2013).

Affinity to GABA<sub>A</sub>-Receptor Subtypes

Studies on the synthesis of disubstituted 1,4-diazepines and their affinity to GABA<sub>A</sub>-receptor subtypes offer insights into the potential therapeutic applications of these compounds. The investigation by Briel et al. (2010) into tetrahydro-1H-1,4-diazepines and pyrido diazepines reveals their potential utility in modulating benzodiazepine receptor activity, which could have implications for the development of new anxiolytic, sedative, or anticonvulsant drugs (Briel et al., 2010).

Supramolecular Structures and Self-Assembly

The self-assembly of pentaphenol adducts to form supramolecular structures, as studied by Jayaraman et al. (2006), demonstrates the potential of diazepine derivatives in materials science, particularly in the construction of complex molecular architectures. These findings highlight the role of hydrogen bonding in directing the assembly of molecules into higher-order structures, which can have applications in nanotechnology and the development of novel materials (Jayaraman et al., 2006).

Synthesis of Heterocyclic Analogs

The exploration of synthetic methods for producing heterocyclic analogs of benzodiazepine structures, such as pyrrolo[3,4-d][1,2]diazepines, underscores the ongoing interest in diversifying the chemical space of diazepine derivatives for pharmacological screening and material applications. Kharaneko's (2013) work on a novel strategy for synthesizing these heterocycles demonstrates the potential for discovering new biologically active compounds or materials with unique properties (Kharaneko, 2013).

Mechanism of Action

The mechanism of action of benzodiazepines involves their interaction with the GABA (gamma-aminobutyric acid) neurotransmitter system in the brain . Benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain. This results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines can have a number of side effects, including drowsiness, dizziness, weakness, and unsteadiness . They can also cause physical dependence and withdrawal symptoms if used for long periods of time .

Future Directions

The future of benzodiazepine research is likely to involve the development of new drugs with improved safety and efficacy profiles . This could involve modifications to the benzodiazepine molecular structure to alter its pharmacological properties .

properties

IUPAC Name

3-ethyl-1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-7-5-12-9-6-11-4-3-8(9)13-10(7)14/h3-4,6-7,12H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDPPAKFZCUQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC2=C(C=CN=C2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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